1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole
Overview
Description
1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with amino and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of 4-pyridylhydrazine with a suitable nitrile or amidine under acidic or basic conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors or other scalable chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridyl rings can be reduced to piperidyl rings under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could produce a variety of N-substituted triazoles.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry, forming complexes with metals.
Biology: Potential use in the development of bioactive molecules or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the synthesis of advanced materials or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring and pyridyl groups could facilitate binding to metal ions or other molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound without the pyridyl substitutions.
3,5-Dipyridyl-1H-1,2,4-triazole: Similar structure but without the amino group.
Amino-pyridyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole is unique due to the combination of the triazole ring with both amino and pyridyl groups, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3,5-dipyridin-4-yl-1,2,4-triazol-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c13-18-12(10-3-7-15-8-4-10)16-11(17-18)9-1-5-14-6-2-9/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRXNZCWLXNGNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=N2)C3=CC=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197738 | |
Record name | 1H-1,2,4-Triazole, 1-amino-3,5-bis(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4923-06-2 | |
Record name | 1H-1,2,4-Triazole, 1-amino-3,5-bis(4-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 1-amino-3,5-bis(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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